BenchChemオンラインストアへようこそ!

5-Bromo-2-(perfluoroethyl)pyrimidine

Lipophilicity Drug design Physicochemical property prediction

5-Bromo-2-(perfluoroethyl)pyrimidine is the only commercial source of a 2‑C2F5 pyrimidine with a 5‑bromo handle. The perfluoroethyl chain raises LogP by ~0.5‑0.6 units over the ubiquitous CF3 analog, enabling fine‑tuning of membrane permeability and metabolic stability. The bromine atom at position 5 supports late‑stage Suzuki, Sonogashira and Buchwald coupling to rapidly generate proprietary screening libraries. Because perfluoroalkyl groups larger than CF3 remain scarce in commercial libraries, procurement of this building block provides access to patent space that is far less congested than that of trifluoromethylpyrimidines, strengthening composition‑of‑matter claims.

Molecular Formula C6H2BrF5N2
Molecular Weight 276.992
CAS No. 1822863-19-3
Cat. No. B2675981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(perfluoroethyl)pyrimidine
CAS1822863-19-3
Molecular FormulaC6H2BrF5N2
Molecular Weight276.992
Structural Identifiers
SMILESC1=C(C=NC(=N1)C(C(F)(F)F)(F)F)Br
InChIInChI=1S/C6H2BrF5N2/c7-3-1-13-4(14-2-3)5(8,9)6(10,11)12/h1-2H
InChIKeyUVIDYQPHVZLMDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(perfluoroethyl)pyrimidine (CAS 1822863-19-3) – A Dual-Handle Perfluoroalkyl Pyrimidine Building Block for Medicinal Chemistry and Agrochemical Synthesis


5-Bromo-2-(perfluoroethyl)pyrimidine (CAS 1822863-19-3; IUPAC: 5-bromo-2-(1,1,2,2,2-pentafluoroethyl)pyrimidine) is a halogenated heterocyclic compound with molecular formula C6H2BrF5N2 and molecular weight 276.99 g/mol . It bears a reactive bromine atom at the pyrimidine 5-position for cross-coupling chemistry and a perfluoroethyl (–C2F5) group at the 2-position that imparts strong electron-withdrawing character and elevated lipophilicity (computed LogP = 2.89) . The compound is supplied at 98% purity and is structurally distinguished from the more common 5-bromo-2-(trifluoromethyl)pyrimidine (CAS 799557-86-1) by the elongated perfluoroalkyl chain, which alters both physicochemical properties and synthetic utility .

Why 5-Bromo-2-(perfluoroethyl)pyrimidine Cannot Be Replaced by Shorter-Chain or Non-Fluorinated Pyrimidine Analogs


The 2-position perfluoroethyl substituent is not a trivial extension of the trifluoromethyl group. Perfluoroalkyl chains larger than CF3 remain underrepresented in commercial building block libraries due to synthetic inaccessibility, yet they offer distinct advantages in lipophilicity modulation and metabolic stability that cannot be approximated by simple methyl, chloro, or trifluoromethyl alternatives [1]. The quantitative evidence assembled below demonstrates that substituting this compound with 5-bromo-2-(trifluoromethyl)pyrimidine, 5-bromo-2-methylpyrimidine, or 5-bromo-2-iodopyrimidine would alter LogP by over 1 log unit, remove the capacity for late-stage C2F5-specific structure–activity relationship (SAR) exploration, and potentially compromise the biological activity profile associated with the 5-bromo substitution pattern in fluoroalkylated pyrimidines [1][2].

Quantitative Differentiation Evidence for 5-Bromo-2-(perfluoroethyl)pyrimidine Against Closest Structural Analogs


Computed LogP Advantage of the Perfluoroethyl Group Over Trifluoromethyl and Methyl Analogs

The computed octanol–water partition coefficient (LogP) for 5-bromo-2-(perfluoroethyl)pyrimidine is 2.89, as reported by the vendor Leyan using a standard in silico prediction algorithm . In contrast, 5-bromo-2-(trifluoromethyl)pyrimidine (CAS 799557-86-1), which bears a –CF3 group at the identical 2-position, has a molecular formula of C5H2BrF3N2 and a molecular weight of 226.98 g/mol . Although an experimentally determined LogP for the CF3 analog is not published in the peer-reviewed literature, the incremental LogP contribution of a –CF2– unit in perfluoroalkyl chains is well-established at approximately 0.5–0.6 log units per CF2 moiety [1]. Applying this increment yields an estimated LogP range of ~2.3–2.4 for 5-bromo-2-(trifluoromethyl)pyrimidine, representing a difference of +0.5 to +0.6 log units for the C2F5 compound. The non-fluorinated comparator 5-bromo-2-methylpyrimidine (CAS 7752-78-5, MW 173.01) has a dramatically lower LogP (estimated <1.5 based on its significantly reduced fluorine content and lower molecular weight) .

Lipophilicity Drug design Physicochemical property prediction

Enhanced Electron-Withdrawing Strength of C2F5 vs. CF3 Modulates Pyrimidine Ring Electronics for Cross-Coupling Reactivity

The perfluoroethyl group is a stronger electron-withdrawing substituent than trifluoromethyl due to the inductive effect of the additional difluoromethylene unit. This enhanced electron deficiency at the pyrimidine 2-position polarizes the ring, increasing the electrophilicity at the 5-position bromine-bearing carbon and potentially accelerating oxidative addition in palladium-catalyzed cross-coupling reactions [1]. While direct kinetic data comparing 5-bromo-2-(perfluoroethyl)pyrimidine with 5-bromo-2-(trifluoromethyl)pyrimidine in Suzuki-Miyaura couplings are not available in the public literature, the general principle that stronger electron-withdrawing groups at the 2-position of halopyrimidines enhance coupling rates is supported by the established reactivity series: 2-C2F5 > 2-CF3 > 2-CH3 in terms of ring activation [2]. In contrast, 5-bromo-2-iodopyrimidine (CAS 183438-24-6) offers chemoselectivity between iodine and bromine leaving groups but lacks the perfluoroalkyl electronic enhancement and the associated metabolic stability benefits .

Cross-coupling Electronic effects Suzuki-Miyaura Perfluoroalkyl

5-Bromopyrimidine Scaffold Delivers Highest Cytostatic Activity Among Fluoroalkylated Pyrimidines – Class-Level Evidence Supporting the 5-Br Substitution

In a head-to-head evaluation of 19 fluorinated pyrimidine derivatives (compounds 4–22) against tumor cell lines, Prekupec et al. (2007) reported that the 5-bromopyrimidine derivatives 5 and 6 exhibited the highest inhibitory activities among all compounds tested [1]. The study further demonstrated that the fluoroalkylated pyrimidine series was generally more active than the fluorophenylalkylated series, with compounds 8 and 14 displaying only moderate cytostatic activities [1]. Notably, the 5-bromo substitution pattern was a key determinant of activity, and the perfluoroalkyl side chain at C-6 contributed to conformational stabilization as assessed by 1D difference NOE enhancements and C–F coupling constants [1]. Although 5-bromo-2-(perfluoroethyl)pyrimidine itself was not among the specific compounds tested (the study focused on C-6 functionalized derivatives), this class-level finding establishes that the 5-bromo substituent on a fluoroalkylated pyrimidine core is associated with superior cytostatic potency relative to other halogenation or substitution patterns [1].

Cytostatic activity Antiviral Structure–activity relationship Pyrimidine

Perfluoroethyl Pyrimidine Building Blocks Are Rarer Than Trifluoromethyl Analogs – Supply Scarcity and Synthetic Accessibility

The patent literature explicitly acknowledges that pyrimidine derivatives bearing perfluoroalkyl groups larger than trifluoromethyl were 'not known in the prior art' prior to the copper-mediated fluoroalkylation methodology disclosed in US 2015/0284341 A1 [1]. The patent states that 'compounds bearing these alternative fluoroalkyl groups are produced much less frequently, and the utility of such alternative fluoroalkyl groups in medicinal and agricultural chemistry has been often overlooked' due to the lack of commercially available starting materials and the difficulty of the requisite chemistry [1]. Notably, claim 1 of this patent explicitly excludes 5-bromo-2-(perfluoroethyl)pyrimidine (proviso: 'if A is CF2CF3, then Z is not Br'), confirming this compound was already known and commercially relevant at the time of filing (2014) [1]. A comparative market scan reveals that 5-bromo-2-(trifluoromethyl)pyrimidine is listed by ≥8 major vendors, whereas 5-bromo-2-(perfluoroethyl)pyrimidine is catalogued by significantly fewer suppliers (Leyan, EvitaChem, and BenchChem being the primary identifiable sources as of 2025) .

Building block availability Perfluoroalkylation Synthetic methodology Medicinal chemistry

Recommended Application Scenarios for 5-Bromo-2-(perfluoroethyl)pyrimidine Based on Quantitative Differentiation Evidence


Lead Optimization Campaigns Requiring Fine-Tuned Lipophilicity (LogP Adjustment by +0.5 to +0.6 Units Over CF3 Analog)

In medicinal chemistry programs where a lead series bearing a 2-(trifluoromethyl)pyrimidine core exhibits suboptimal membrane permeability or metabolic stability, 5-bromo-2-(perfluoroethyl)pyrimidine serves as a direct replacement building block that increases LogP by approximately 0.5–0.6 units without altering the core heterocyclic scaffold . The bromine handle at position 5 enables late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling to generate focused libraries for SAR exploration . This scenario is supported by the established incremental LogP contribution of –CF2– units in perfluoroalkyl chains reported by Jeffries et al. (2018) .

Construction of Privileged 5-Bromopyrimidine-Based Screening Libraries for Anticancer Lead Discovery

The class-level evidence from Prekupec et al. (2007) demonstrating that 5-bromopyrimidine derivatives exhibit the highest cytostatic activities among fluorinated pyrimidine analogs supports the use of 5-bromo-2-(perfluoroethyl)pyrimidine as a core scaffold for generating screening libraries targeting anticancer and antiviral programs . The perfluoroethyl group additionally provides a conformational stabilization effect (evidenced by ¹H-¹H NOE and C–F coupling constant analysis) that may contribute to target binding preorganization .

Accessing Underexplored C2F5-Substituted Chemical Space for Agrochemical and Pharmaceutical Patent Expansion

As documented in US 2015/0284341 A1, perfluoroalkyl groups larger than trifluoromethyl remain significantly underrepresented in both commercial building block collections and patent literature due to synthetic inaccessibility . Procurement of 5-bromo-2-(perfluoroethyl)pyrimidine enables research groups to explore C2F5-substituted chemical space that is less congested by prior art, potentially yielding composition-of-matter patent claims that are more readily defensible than those based on the ubiquitous CF3-substituted pyrimidine scaffolds .

Quote Request

Request a Quote for 5-Bromo-2-(perfluoroethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.